molecular formula C10H17N3O2 B14640366 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-ethylurea CAS No. 55807-57-3

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-ethylurea

Cat. No.: B14640366
CAS No.: 55807-57-3
M. Wt: 211.26 g/mol
InChI Key: USOUIPPXTXZJML-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group attached to an oxazole ring, which is further connected to an ethylurea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the original compound.

Scientific Research Applications

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
  • N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide

Uniqueness

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine.

Properties

CAS No.

55807-57-3

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethylurea

InChI

InChI=1S/C10H17N3O2/c1-5-11-9(14)12-8-6-7(15-13-8)10(2,3)4/h6H,5H2,1-4H3,(H2,11,12,13,14)

InChI Key

USOUIPPXTXZJML-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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